molecular formula C5H3N3O B160206 5-Cyano-2-hydroxypyrimidine CAS No. 1753-49-7

5-Cyano-2-hydroxypyrimidine

Cat. No. B160206
CAS RN: 1753-49-7
M. Wt: 121.1 g/mol
InChI Key: VIALDVYHGXADJR-UHFFFAOYSA-N
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Description

5-Cyano-2-hydroxypyrimidine (CAS# 1753-49-7) is a useful research chemical . It is also known by its IUPAC name, 2-oxo-1,2-dihydropyrimidine-5-carbonitrile .


Synthesis Analysis

A series of novel 5-cyano-2,4,6-substituted pyrimidine derivatives containing acrylamide group were designed, synthesized, and evaluated for their antitumor activity .


Molecular Structure Analysis

The molecular formula of 5-Cyano-2-hydroxypyrimidine is C5H3N3O . It has an average mass of 121.097 Da and a monoisotopic mass of 121.027611 Da .


Chemical Reactions Analysis

5-Cyano-2-hydroxypyrimidine can be involved in various chemical reactions. For instance, 4,6-dichloro-2-methylthiopyrimidine was converted to 4-chloro-6-methoxy-2-methylthiopyrimidine and 4,6-dimethoxy-2-methylthiopyrimidine. Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-methylthiopyrimidine .


Physical And Chemical Properties Analysis

5-Cyano-2-hydroxypyrimidine has a density of 1.5±0.1 g/cm3, a boiling point of 425.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 28.4±0.4 cm3, and a polar surface area of 70 Å2 .

Scientific Research Applications

Green Chemistry Synthesis and Antimicrobial Activity 5-Cyano-2-hydroxypyrimidine derivatives have been synthesized through environmentally friendly multicomponent reactions. Notably, a series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines showcased significant antimicrobial activity against various pathogenic bacteria and fungi. The synthesis, using green chemical techniques like microwave irradiation and grindstone technology, emphasizes the compound's potential in developing antimicrobial agents (Gupta, Jain, Madan, & Menghani, 2014).

Advancements in Anti-inflammatory Treatments Research on derivatives of hydroxypyrimidine, closely related to 5-Cyano-2-hydroxypyrimidine, has led to the synthesis of compounds with pronounced anti-inflammatory activity. For instance, the water-soluble sodium salt of 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4(3H)-one has shown potential as a pharmaceutical substance for anti-inflammatory gels. This development addresses the need for hydrophilic medicinal forms, potentially broadening the therapeutic applications of hydroxypyrimidine compounds (Kuvaeva, Ladutko, Kolesnik, Levshukova, & Fedorova, 2022).

Contributions to Corrosion Inhibition Thiopyrimidine derivatives, including compounds closely associated with 5-Cyano-2-hydroxypyrimidine, have been investigated as corrosion inhibitors for mild steel in acidic environments. The study highlighted the compounds' effective corrosion inhibition properties, suggesting their potential application in protecting metal surfaces, thereby contributing to material longevity and industrial maintenance (Singh, Singh, & Quraishi, 2016).

Safety And Hazards

The safety data sheet for 5-Cyano-2-hydroxypyrimidine indicates that it should not be released into the environment . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

2-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-1-4-2-7-5(9)8-3-4/h2-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIALDVYHGXADJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518930
Record name 2-Oxo-1,2-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-hydroxypyrimidine

CAS RN

1753-49-7
Record name 1,2-Dihydro-2-oxo-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1753-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-1,2-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-1H-pyrimidine-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MH Elnagdi, HA Elfahham, SAS Ghozlan… - Journal of the …, 1982 - pubs.rsc.org
A novel synthesis of pyrimidine derivatives via reaction of enamino-nitriles and -esters with trichloroacetonitrile is reported and the synthetic potential of the method is demonstrated. …
Number of citations: 26 pubs.rsc.org

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